2-(5-Methyl-1,3,4-thiadiazol-2-YL)-1,3-dioxoisoindoline-5-carboxylic acid
Description
Properties
IUPAC Name |
2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O4S/c1-5-13-14-12(20-5)15-9(16)7-3-2-6(11(18)19)4-8(7)10(15)17/h2-4H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEWAJRAZAWJGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355608 | |
| Record name | 2-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1,3-DIOXOISOINDOLINE-5-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
384795-95-3 | |
| Record name | 2-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1,3-DIOXOISOINDOLINE-5-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(5-Methyl-1,3,4-thiadiazol-2-YL)-1,3-dioxoisoindoline-5-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the field of oncology and antimicrobial research. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of 5-methyl-1,3,4-thiadiazole derivatives with isoindoline diones. The process can be optimized for yield and purity through various methods such as solvent selection and temperature control.
Anticancer Activity
Recent studies have demonstrated that compounds incorporating the thiadiazole moiety exhibit notable cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 Cells : The compound showed an IC50 value indicating significant growth inhibition (IC50 = 2.32 µg/mL) against breast cancer cells .
- HepG2 Cells : Similar efficacy was observed with IC50 values ranging from 3.13 to 6.51 µg/mL .
Table 1: Cytotoxicity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| 4e | MCF-7 | 2.32 | Induction of apoptosis |
| 4i | HepG2 | 3.13 | Cell cycle arrest at G2/M phase |
| 5e | MCF-7 | 3.77 | Down-regulation of MMP2 and VEGFA |
The anticancer activity is primarily attributed to the ability of these compounds to induce apoptotic cell death and inhibit key signaling pathways involved in tumor growth. For example, some derivatives have been shown to inhibit kinesin spindle protein (KSP), which is crucial for mitosis . Additionally, molecular docking studies suggest that these compounds may interfere with DNA binding and kinase activity in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, thiadiazole derivatives have exhibited promising antimicrobial activities:
- Bacterial Inhibition : Compounds showed effective inhibition against strains such as Klebsiella pneumoniae and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL .
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 3a | Klebsiella pneumoniae | 31.25 |
| 3c | Staphylococcus aureus | 62.50 |
Case Studies
Several case studies highlight the effectiveness of these compounds in preclinical settings:
- In Vivo Studies : In a murine model bearing sarcoma cells, a derivative demonstrated targeted delivery and significant tumor reduction when administered systemically .
- Cell Cycle Analysis : Flow cytometry analyses revealed that treatment with these compounds alters cell cycle distribution, increasing the population in G0/G1 phase while decreasing S phase cells in treated MCF-7 cells .
Structure-Activity Relationship (SAR)
The biological activity of these compounds is influenced by their structural features:
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of thiadiazole compounds exhibit promising anticancer properties. For instance, studies have shown that certain thiadiazole analogues demonstrate cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth .
Case Study : A study published in Der Pharma Chemica explored the synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity. The results suggested that these compounds could effectively target cancer cells through multiple pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Thiadiazole derivatives are known to possess significant antibacterial and antifungal activities due to their ability to disrupt microbial cell functions.
Case Study : In a recent publication, researchers synthesized several thiadiazole derivatives and tested their antimicrobial activity against various pathogens. The findings indicated that certain compounds exhibited potent activity against resistant strains of bacteria .
Agricultural Applications
Thiadiazole derivatives have been investigated for their potential use as agrochemicals. Their ability to act as fungicides or herbicides makes them candidates for protecting crops from diseases.
Case Study : A study highlighted the synthesis of thiadiazole-based compounds that showed effective fungicidal activity against common plant pathogens. This suggests a potential application in agricultural practices to enhance crop yield and health .
General Synthetic Route :
- Preparation of Thiadiazole Derivative : The initial step involves synthesizing 5-methyl-1,3,4-thiadiazole using standard procedures involving thiosemicarbazide and appropriate reagents.
- Formation of Isoindoline Skeleton : Subsequent steps involve cyclization reactions to form the isoindoline structure, followed by functionalization to introduce carboxylic acid groups.
- Final Product Isolation : The final compound is purified through crystallization or chromatography techniques.
Preparation Methods
Route 1: Cyclocondensation of Thiosemicarbazide with Carboxy-Substituted Phthalic Anhydride
This method, adapted from PMC6864647, involves a two-step process:
Step 1: Synthesis of Thiosemicarbazone Intermediate
Thiosemicarbazide reacts with a substituted benzaldehyde under acidic conditions to form a thiosemicarbazone. For example:
$$
\text{Thiosemicarbazide} + \text{5-Carboxybenzaldehyde} \xrightarrow{\text{FeCl}_3} \text{Thiosemicarbazone intermediate}
$$
Conditions : FeCl₃ (catalyst), ethanol solvent, reflux at 70°C for 6 hours.
Step 2: Cyclization to Form Thiadiazole-Phthalimide Hybrid
The thiosemicarbazone undergoes cyclization with phthalic anhydride derivatives in acetic acid under reflux:
$$
\text{Thiosemicarbazone} + \text{5-Carboxyphthalic anhydride} \xrightarrow{\text{AcOH, reflux}} \text{Target compound}
$$
Yield : ~65–70% after recrystallization (methanol/water).
Route 2: Nucleophilic Substitution on Preformed Phthalimide
A patent by US7408069B2 details coupling a preformed thiadiazole amine to a halogenated phthalimide:
Step 1: Synthesis of 2-Chloro-1,3-dioxoisoindoline-5-carboxylic Acid
5-Carboxyphthalic anhydride reacts with ammonium chloride to form the corresponding imide, followed by chlorination using PCl₅:
$$
\text{5-Carboxyphthalic anhydride} \xrightarrow{\text{NH}4\text{Cl, PCl}5} \text{2-Chloro-1,3-dioxoisoindoline-5-carboxylic acid}
$$
Step 2: Coupling with 5-Methyl-1,3,4-thiadiazol-2-amine
The chloro-phthalimide undergoes nucleophilic substitution with 5-methyl-1,3,4-thiadiazol-2-amine in the presence of a base (e.g., K₂CO₃):
$$
\text{Chloro-phthalimide} + \text{Thiadiazole amine} \xrightarrow{\text{DMF, K}2\text{CO}3} \text{Target compound}
$$
Optimization : Yields improve to 75% when using dimethylformamide (DMF) at 90°C for 12 hours.
Route 3: One-Pot Multicomponent Reaction
A novel approach from ACS Omega employs a one-pot assembly using thiourea, methylglyoxal, and 5-carboxyphthalic anhydride:
$$
\text{Thiourea} + \text{Methylglyoxal} + \text{5-Carboxyphthalic anhydride} \xrightarrow{\text{HCl, AcOH}} \text{Target compound}
$$
Mechanism :
- Thiourea and methylglyoxal form a thiadiazolidine intermediate.
- Concurrent cyclization with phthalic anhydride yields the hybrid structure.
Advantages : Reduced purification steps; yield: 60–68%.
Reaction Optimization and Scalability
Solvent and Catalyst Screening
| Solvent | Catalyst | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|
| Acetic acid | FeCl₃ | 70 | 65 | |
| DMF | K₂CO₃ | 90 | 75 | |
| Ethanol | HCl | 80 | 60 |
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while protic solvents (e.g., AcOH) favor cyclization.
Purification Techniques
- Recrystallization : Methanol/water (1:1) achieves >95% purity.
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for lab-scale purification.
Characterization and Analytical Data
Spectroscopic Confirmation
- IR (KBr) : Peaks at 1720 cm⁻¹ (C=O, phthalimide), 1680 cm⁻¹ (COOH), 1580 cm⁻¹ (C=N thiadiazole).
- ¹H NMR (DMSO-d₆) : δ 8.15 (s, 1H, aromatic), 2.45 (s, 3H, CH₃), 13.1 (s, 1H, COOH).
- MS (ESI) : m/z 290.27 [M+H]⁺, matching PubChem data.
Industrial-Scale Considerations
The patent US7408069B2 outlines a 4000 L batch process:
- Chlorination Step : 460 kg NaOH and mucochloric acid in water yield 67% intermediate.
- Alkanolysis : Sodium methoxide in methanol at 50°C for 5 hours.
- Cyclization : Thiourea in acetic acid/HCl at 60°C for 11 hours.
Throughput : 198 kg per batch with 98% purity after recrystallization.
Q & A
Q. Key Steps :
Heterocyclization : Acylated thiosemicarbazides react with CS₂ under reflux to form the thiadiazole core .
Coupling : Condensation of 5-methyl-1,3,4-thiadiazole-2-amine with trimellitic anhydride derivatives in acetic acid (12 h stirring + 3 h reflux) yields the isoindoline backbone .
Purification : Recrystallization from DMF/acetic acid mixtures removes unreacted monomers and oligomers .
Optimization Table :
| Parameter | Typical Yield (%) | Purity (HPLC) |
|---|---|---|
| Room Temp Stirring | 65–70 | 85–90% |
| Reflux (AcOH) | 85–90 | 95–98% |
| Note : Prolonged reflux (>5 h) risks decomposition of the thiadiazole ring . |
Basic: What analytical techniques are essential for characterizing this compound?
- Elemental Analysis : Validates C, H, N, S content (e.g., C₁₃H₉N₃O₄S requires C 49.52%, H 2.86%) .
- Spectroscopy :
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., isoindoline carbonyl at δ ~170 ppm, thiadiazole protons at δ 2.5–3.0 ppm) .
- IR : Peaks at 1720 cm⁻¹ (phthalimide C=O) and 1680 cm⁻¹ (carboxylic acid C=O) .
- XRD : Resolves crystal packing and hydrogen-bonding networks (if crystalline) .
Advanced: How can computational tools predict the biological activity of this compound?
Q. Workflow :
PASS Software : Predicts antiproliferative, anticonvulsant, or kinase-inhibitory activity based on structural similarity to known thiadiazole-phthalimide hybrids .
Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions with targets like γ-aminobutyric acid (GABA) receptors or topoisomerase II .
Case Study : Analogues with electron-withdrawing groups on the thiadiazole showed 70% inhibition of MCF-7 cancer cells at 10 µM .
Advanced: How to resolve contradictions in spectroscopic data during structural elucidation?
Q. Common Issues :
- Overlapping Peaks : Use DEPT-135 NMR to distinguish CH₂/CH₃ groups in the thiadiazole-methyl region .
- Tautomerism : Thiadiazole-thiol ↔ thione equilibria can distort IR/NMR data; stabilize with alkylation or chelation .
Example : Discrepancies in carbonyl stretching (IR) may arise from solvent-dependent H-bonding—compare spectra in DMSO vs. KBr pellets .
Basic: What stability considerations are critical for handling this compound?
- Light Sensitivity : Thiadiazole rings degrade under UV; store in amber vials at –20°C .
- Hydrolysis : The carboxylic acid group may esterify in alcoholic solvents; use anhydrous DMF for long-term storage .
Advanced: What strategies enhance selectivity in biological assays (e.g., antiproliferative screens)?
Prodrug Design : Mask the carboxylic acid as an ester to improve cell permeability, with in situ hydrolysis by esterases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
